Gypenoside LI

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Gypenosides, including Gypenoside LI, are typically extracted from Gynostemma pentaphyllum using various methods. One effective method involves ultrasonic extraction followed by demalonylation. The extracted solution is heated in a water bath at 95°C to convert malonylgypenosides into their corresponding gypenosides .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using similar principles. The plant material is subjected to ultrasonic extraction, followed by heating and concentration. Advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) coupled with a charged aerosol detector (CAD) are used for the analysis and quality control of the extracted gypenosides .

Chemical Reactions Analysis

Types of Reactions: Gypenoside LI undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.

Scientific Research Applications

Chemistry:

- Used as a precursor for synthesizing other bioactive compounds.

Biology:

- Exhibits significant anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells .

- Demonstrates neuroprotective effects by reducing oxidative stress and inflammation .

Medicine:

- Potential therapeutic agent for treating neurological disorders such as Alzheimer’s and Parkinson’s diseases .

- Shows promise in cardioprotection by promoting mitophagy and activating key signaling pathways .

Industry:

- Utilized in the development of health supplements and functional foods due to its diverse health benefits.

Mechanism of Action

Gypenoside LI exerts its effects through multiple molecular targets and pathways:

Cell Cycle Arrest: It induces cell cycle arrest at the G0/G1 phase by regulating the expression of E2F1 and ERCC6L.

Apoptosis: Promotes apoptosis in cancer cells by activating p38 and ERK MAPK pathways and NF-κB signaling.

Neuroprotection: Reduces oxidative stress and inflammation, thereby protecting nerve cells from damage.

Comparison with Similar Compounds

Gypenoside LI is unique among gypenosides due to its potent anti-cancer and neuroprotective properties. Similar compounds include:

Biological Activity

Gypenoside LI, a saponin derived from Gynostemma pentaphyllum, exhibits a variety of biological activities that have garnered significant attention in pharmacological research. This article delves into its anticancer properties, mechanisms of action, and other health benefits, supported by case studies and research findings.

Anticancer Properties

1. Inhibition of Tumor Growth

This compound has been shown to inhibit the proliferation of renal cell carcinoma (RCC) cells. In vitro studies demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound were found to be 45 μM and 55 μM for 769-P and ACHN cells, respectively, indicating a stronger inhibitory effect compared to Gypenoside L .

2. Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Arachidonic Acid Pathway : this compound reduces the content of arachidonic acid in RCC cells by upregulating COX2 and downregulating cPLA2 and CYP1A1 .

- Autophagy Modulation : Research indicates that this compound inhibits autophagic flux, leading to cell death in cancer cells. This is associated with an increase in LC3-II levels and the accumulation of polyubiquitinated proteins, suggesting that this compound disrupts the autophagic process at the lysosomal fusion stage .

- PI3K/AKT/mTOR Pathway : this compound induces apoptosis in gastric cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Case Study 1: Renal Cell Carcinoma

In a controlled study, this compound was administered to renal cancer cell lines. The results indicated a marked reduction in cell viability, with detailed analysis revealing alterations in apoptosis-related proteins and signaling pathways. The study concluded that this compound could be a promising candidate for therapeutic applications against RCC due to its ability to inhibit tumor growth without cytotoxic effects on normal cells .

Case Study 2: Gastric Cancer

Another study focused on gastric cancer cells where this compound was observed to induce apoptosis through the inhibition of the PI3K/AKT/mTOR pathway. This study highlighted the potential of this compound as an adjunct therapy in gastric cancer treatment, emphasizing its role in modulating immune responses by downregulating PD-L1 expression .

Additional Biological Activities

Beyond its anticancer properties, this compound exhibits other beneficial biological activities:

- Anti-inflammatory Effects : It has been shown to alleviate inflammation induced by lipopolysaccharides (LPS) in microglial cells, indicating potential neuroprotective effects .

- Lipid Regulation : Studies suggest that gypenosides can regulate lipid metabolism, contributing to anti-obesity effects and improving metabolic health .

Properties

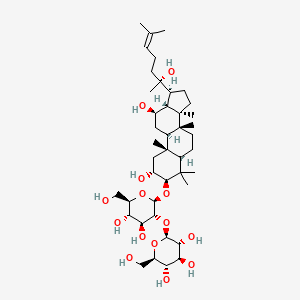

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-XUYZQZLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317573 | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-10-7 | |

| Record name | Gypenoside LI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside LI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.